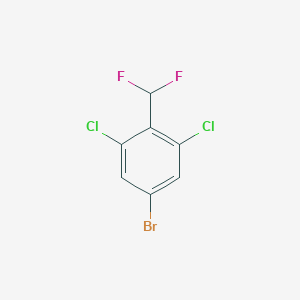

5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene

Description

Properties

IUPAC Name |

5-bromo-1,3-dichloro-2-(difluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2F2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZVFLLCBFOIAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(F)F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline, which is obtained by bromination of 2,4-dichloro-3-fluoro-aniline. The 2,4-dichloro-3-fluoro-aniline itself is synthesized by the reduction of 1,3-dichloro-2-fluoro-4-nitrobenzene .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using continuous flow processes. For example, the tubular diazotization reaction technology is employed to prepare diazonium salts, which are then reacted with cuprous bromide in hydrobromic acid at elevated temperatures (100-130°C) to yield the desired product . This method offers advantages such as improved yield, safety, and energy efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the compound.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction and oxidation reactions can produce different functionalized benzene compounds.

Scientific Research Applications

Organic Synthesis

5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene serves as a crucial building block in the synthesis of more complex organic molecules. Its halogenation pattern allows for various substitution reactions, making it versatile for creating pharmaceuticals and agrochemicals.

Key Reactions:

- Substitution Reactions: The halogen atoms can be replaced by nucleophiles under specific conditions.

- Coupling Reactions: Utilized in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Materials Science

In materials science, this compound is valuable for designing novel materials with specific electronic and optical properties due to its unique halogenation pattern. The presence of multiple halogens can enhance the stability and performance of materials used in electronics and photonics.

Biological Studies

Research indicates that this compound exhibits significant biological activity. Its structure influences its interaction with biological systems, making it a candidate for antimicrobial and anticancer studies.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of halogenated benzene derivatives, including this compound. The findings suggested that its unique reactivity could lead to the development of new cancer therapeutics .

Mechanism of Action

The mechanism by which 5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form halogen bonds with biological molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Electronic Effects |

|---|---|---|---|

| 5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene | -Br (5), -Cl (1,3), -CF₂H (2) | 259.89 | Moderate EWG (-CF₂H), polarizable |

| 5-Bromo-1,3-dichloro-2-fluorobenzene | -Br (5), -Cl (1,3), -F (2) | 243.90 | Strong EWG (-F), high electronegativity |

| 5-Bromo-1,3-dichloro-2-methylbenzene | -Br (5), -Cl (1,3), -CH₃ (2) | 239.93 | EWG (weak, -CH₃), steric bulk |

| 5-Bromo-2-chloro-1,3-difluorobenzene | -Br (5), -Cl (2), -F (1,3) | 247.43 | Strong EWGs (-F), meta-directing dominance |

| 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene | -Br (5), -Cl (1,3), -OCF₂H (2) | 275.89 | EWG (-OCF₂H), increased hydrolytic lability |

- Electronic Effects : The difluoromethyl group (-CF₂H) in the target compound provides moderate electron withdrawal compared to fluorine (-F) but stronger than methyl (-CH₃). This affects EAS reactivity, favoring para/ortho substitution relative to the substituent .

- Steric Effects : The -CF₂H group introduces steric hindrance similar to -CH₃ but with greater polarity, influencing binding interactions in drug-receptor complexes .

Physicochemical Properties

| Compound Name | Boiling Point (°C) | Melting Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|

| This compound | N/A | N/A | Moderate (DMF, DCM) |

| 5-Bromo-1,3-dichloro-2-fluorobenzene | 234 | N/A | High (DCM, ether) |

| 5-Bromo-1,3-dichloro-2-methylbenzene | N/A | N/A | Low (hexane, toluene) |

| 5-Bromo-2-chloro-1,3-difluorobenzene | N/A | N/A | High (THF, acetone) |

Biological Activity

5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene is a halogenated aromatic compound with significant potential in medicinal chemistry and biological applications. Its unique structure, characterized by the presence of bromine, chlorine, and difluoromethyl groups, contributes to its diverse biological activities. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C7H3BrCl2F2, with a molecular weight of 291.91 g/mol. The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which can lead to the synthesis of more complex organic molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The halogen atoms and difluoromethyl group can influence the compound's reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biological pathways, leading to specific pharmacological effects.

Antimicrobial Activity

Research indicates that halogenated compounds like this compound exhibit antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties. For instance, compounds with similar structures have demonstrated significant inhibition of inflammatory cytokines in vitro. The anti-inflammatory activity is often measured through assays that evaluate the inhibition of cyclooxygenase (COX) enzymes.

Cytotoxicity

The cytotoxic effects of this compound on cancer cell lines have been explored. In vitro studies indicate that this compound can induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent. The mechanism involves the disruption of cellular signaling pathways critical for cell survival.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy reported that a related compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .

- Anti-inflammatory Evaluation : Another research article highlighted that derivatives exhibited up to 90% inhibition in COX-2 activity at concentrations as low as 10 µM . This suggests that structural modifications could enhance the anti-inflammatory potency.

- Cytotoxicity Assessment : A recent investigation found that exposure to varying concentrations (10 µM to 100 µM) resulted in significant cytotoxic effects on HeLa cells, with an IC50 value determined at approximately 25 µM .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 5-Bromo-1,3-dichloro-2-fluorobenzene | C6H4BrCl2F | Moderate antimicrobial activity |

| 5-Bromo-1-(difluoromethyl)-2-fluorobenzene | C7H4BrF3 | Enhanced anti-inflammatory effects |

| 5-Bromo-1-(difluoromethyl)-2-methylimidazole | C8H8BrF2N | Significant cytotoxicity against cancer cells |

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene, and what critical parameters influence reaction efficiency?

- Methodological Answer : A key route involves hydrogenation of precursors like 5-Bromo-1,3-difluoro-2-[(R)-3-methylpent-1-enyl]benzene using 5% polyvinyl chloride (dry) as a catalyst in heptane under atmospheric hydrogen pressure for 20 hours. Post-reaction, solvent removal under reduced pressure yields the product . Critical parameters include:

- Catalyst loading : Excess catalyst may lead to side reactions.

- Hydrogenation time : Prolonged durations (>24 hrs) risk over-reduction.

- Solvent choice : Heptane’s low polarity minimizes undesired solvolysis.

Alternative halogen-exchange methods (e.g., bromination/chlorination of fluorinated precursors) require precise temperature control (0–5°C) to avoid polyhalogenation .

Q. How is this compound characterized post-synthesis, and which analytical techniques are most effective?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR identifies fluorine environments (e.g., difluoromethyl group at δ −110 to −115 ppm), while NMR resolves aromatic protons (δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 282.88) and isotopic patterns (Br/Cl signatures) .

- X-ray Crystallography : Resolves steric effects from bulky substituents, though crystallization challenges arise due to low symmetry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density to predict substitution sites. For example:

- Electrophilic attack favors the para position to bromine due to electron-withdrawing effects of Cl/F substituents.

- Steric maps quantify hindrance from the difluoromethyl group, directing reactions to less crowded positions .

Validation via Hammett plots correlates substituent σ values with observed reaction rates .

Q. What strategies address low yields in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

- Methodological Answer :

- Catalyst optimization : Pd(PPh)/XPhos systems enhance stability against dehalogenation side reactions.

- Solvent/base tuning : Use toluene/KPO to minimize base-induced decomposition.

- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yields by 15–20% .

Contradictory data exists on ideal Pd loading (1–5 mol%); systematic screening via Design of Experiments (DoE) is recommended .

Q. What are the challenges in analyzing the biological activity of this compound, and how can in vitro assays be optimized?

- Methodological Answer :

- Lipophilicity : High logP (~3.5) complicates aqueous solubility. Use DMSO/PEG-400 co-solvents (<0.1% v/v) to avoid cytotoxicity .

- Metabolic stability : Microsomal assays (e.g., liver microsomes + NADPH) quantify degradation rates. Fluorine’s inductive effects enhance stability by reducing CYP450 binding .

- Target engagement : Surface Plasmon Resonance (SPR) screens binding affinity to proteins (e.g., kinase targets), with buffer optimization (e.g., 0.01% Tween-20) to prevent nonspecific adsorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.